Geranyllinalool

概要

説明

Geranyllinalool is an acyclic diterpene alcohol with a wide distribution in the plant kingdom. It is a component of essential oils in various plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . This compound is known for its role in the biosynthesis of volatile homoterpenes, which are involved in plant defense mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: Geranyllinalool can be synthesized through the enzymatic conversion of geranylgeranyl diphosphate (GGPP) by this compound synthase . This process has been successfully demonstrated in various plants, including Salvia guaranitica .

Industrial Production Methods: Industrial production of this compound often involves the heterologous expression of this compound synthase in microbial systems such as cyanobacteria . This method leverages the metabolic pathways of these microorganisms to produce this compound efficiently.

化学反応の分析

Enzymatic Modifications

Geranyllinalool undergoes further enzymatic transformations:

-

Hydroxylation : Cytochrome P450 oxidoreductases (e.g., Cyp736A304/305 in N. attenuata) introduce a hydroxyl group at position C17, forming 17-hydroxythis compound (17HGL) .

-

Glycosylation : UDP-glycosyltransferases (UGT74P3 and UGT74P5) add glucose moieties to hydroxyl groups, while UGT91T1 attaches rhamnose via (4→1) linkages .

Kinetic and Biochemical Characterization

Enzyme kinetics reveal species-specific efficiencies:

Mg²⁺ is critical for activity, with optimal concentrations at 10 mM . TwGES1 exhibits a 10-fold lower for GGPP compared to SlTPS46, indicating higher substrate affinity .

Metabolic Engineering

(E,E)-geranyllinalool has been produced recombinantly in E. coli via:

-

Precursor enhancement : Overexpression of GGPP synthase (GGPPS) and MEP pathway genes (DXS, DXR, IDI) to boost GGPP levels .

-

Heterologous expression : Cloning GES genes from Arabidopsis, Medicago truncatula, and Phaseolus lunatus .

Ecological and Industrial Relevance

This compound derivatives, such as 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), function as herbivore-induced plant volatiles . Industrially, synthetic routes enable scalable production for pharmaceuticals and fragrances .

This synthesis of chemical reactions highlights this compound's versatility in both biological and synthetic contexts, supported by rigorous enzymatic and kinetic analyses .

科学的研究の応用

Biosynthesis and Genetic Engineering

Geranyllinalool is synthesized in plants through the action of specific terpene synthases (TPS). Research has shown that genes encoding this compound synthases are present in various plant species, particularly within the Solanaceae family. For example, the enzyme SlTPS46 from Solanum lycopersicum has been characterized for its ability to convert geranylgeranyl pyrophosphate (GGPP) into this compound, demonstrating a high turnover rate and substrate specificity (Km = 18.7 mM) .

Table 1: Kinetic Parameters of this compound Synthase

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Efficiency (kcat/Km) |

|---|---|---|---|---|

| SlTPS46 | GGPP | 18.7 | 6.85 | 0.366 |

| SlTPS46 | FPP | 63.7 | 0.43 | 0.0067 |

The production of this compound has also been achieved through genetic engineering of microorganisms. A study reported the successful heterologous synthesis of this compound in Synechocystis, yielding an average of 360 µg per gram of dry cell weight over a cultivation period . This approach highlights the potential for microbial systems to produce valuable terpenes for industrial applications.

Ecological Roles

This compound plays a crucial role in plant defense mechanisms against herbivores and pathogens. The compound is emitted by plants in response to stress factors such as insect herbivory or fungal infection. For instance, Arabidopsis thaliana was shown to upregulate this compound synthesis when infested by larvae of the moth Plutella xylostella, indicating its role in plant defense signaling .

Case Study: Plant Defense Mechanism

- Organism: Arabidopsis thaliana

- Stress Factor: Infestation by Plutella xylostella

- Observation: Increased emission of this compound and related volatile compounds.

- Conclusion: this compound functions as a defensive volatile, deterring herbivores and attracting natural predators.

Industrial Applications

The industrial applications of this compound are diverse, spanning the fragrance, food, and pharmaceutical industries. Its pleasant floral aroma makes it a valuable ingredient in perfumes and cosmetics. Moreover, its potential antimicrobial properties have sparked interest in its use as a natural preservative.

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Fragrance | Used in perfumes and scented products |

| Food | Flavoring agent |

| Pharmaceuticals | Potential antibacterial agent |

Future Directions and Research Needs

Despite the promising applications of this compound, further research is necessary to fully understand its biosynthetic pathways and optimize production methods. Investigating the regulatory mechanisms behind TPS gene expression could enhance yields in both plant and microbial systems.

Recommendations for Future Research:

- Explore the ecological impact of this compound on plant-insect interactions.

- Investigate the potential health benefits and safety profiles for human consumption.

- Develop biotechnological methods to increase production efficiency in microbial hosts.

作用機序

Geranyllinalool exerts its effects through its conversion into volatile homoterpenes, such as 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) . These compounds are emitted by plants in response to biotic stress and serve as signaling molecules to attract natural predators of herbivores . The molecular targets and pathways involved in this process include the terpene synthase family enzymes that catalyze the conversion of GGPP to this compound .

類似化合物との比較

Linalool: A monoterpene alcohol with a similar structure but shorter carbon chain.

Geraniol: Another monoterpene alcohol with a similar structure but different functional groups.

Farnesol: A sesquiterpene alcohol with a longer carbon chain.

Uniqueness: Geranyllinalool is unique due to its role as a precursor to volatile homoterpenes, which are not commonly produced by other similar compounds . This makes it particularly important in plant defense mechanisms and ecological interactions .

生物活性

Geranyllinalool, a terpene alcohol, is gaining attention for its diverse biological activities and potential applications in agriculture and medicine. This compound is primarily synthesized in plants via the action of this compound synthases (GLS), which catalyze the conversion of geranylgeranyl diphosphate (GGPP) to this compound. Understanding the biological activity of this compound involves exploring its biosynthesis, pharmacological effects, and ecological roles.

Biosynthesis of this compound

The biosynthetic pathway for this compound begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GGPP. Subsequently, GLS catalyzes the formation of this compound through a two-step reaction involving carbocation formation and rearrangement .

Key Enzymatic Characteristics:

- Kinetic Parameters : The Km value for GGPP is approximately 18.7 µM with a turnover rate (Kcat) of 6.85 s⁻¹, indicating high efficiency in its production .

- Enzyme Localization : GLS has been shown to localize in the cytosol and endoplasmic reticulum, differing from many other terpene synthases that are plastid-localized .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in various fields.

1. Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

2. Anti-inflammatory Effects

Research highlights its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

3. Antioxidant Properties

This compound exhibits antioxidant activity, which helps in neutralizing free radicals and may contribute to its protective effects against oxidative stress-related diseases .

4. Potential Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further studies are needed to elucidate its mechanisms and efficacy .

Ecological Roles

In addition to its pharmacological potential, this compound plays a crucial role in plant ecology. It serves as a volatile compound that attracts pollinators and can act as a defense mechanism against herbivores by deterring feeding or attracting predatory insects that prey on herbivores .

Case Studies

- Herbivore-Induced Emission : A study observed that when plants were subjected to herbivory, there was a significant increase in the emission of this compound as part of their defense response .

- Floral Volatiles : Research indicates that this compound contributes to the scent profile of certain flowers, enhancing pollinator attraction .

Data Summary

特性

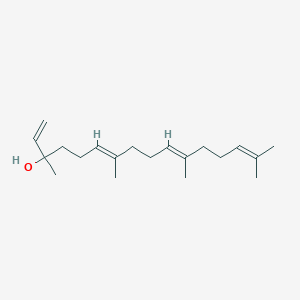

IUPAC Name |

(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXAJNQKSIPGB-HQSZAHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883645 | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-21-9, 68931-30-6 | |

| Record name | Geranyllinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyllinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 68931-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biosynthetic pathway of (E,E)-geranyllinalool in plants?

A1: (E,E)-geranyllinalool is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway, specifically from the precursor geranylgeranyl pyrophosphate (GGPP). [, , , , ] A key enzyme involved in this pathway is geranyllinalool synthase (GLS), which catalyzes the formation of (E,E)-geranyllinalool from GGPP. [, , , , , , ]

Q2: What is the ecological significance of (E,E)-geranyllinalool in plants?

A2: (E,E)-geranyllinalool serves as a precursor for various defensive compounds in plants, including the volatile homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). [, , , , ] Upon herbivore attack, plants release TMTT, attracting natural enemies of the herbivores and thereby contributing to indirect plant defense. [, , , , ]

Q3: Can you elaborate on the role of this compound synthase (GLS) in plants?

A3: GLS plays a crucial role in plant defense by catalyzing the first committed step in the biosynthesis of (E,E)-geranyllinalool, the precursor to the volatile homoterpene TMTT. [, , , ] The expression of GLS is upregulated in response to herbivore infestation or treatment with elicitors such as alamethicin. [, , ]

Q4: What insights into the evolutionary history of GLS do recent studies provide?

A4: Phylogenetic analyses suggest that GLSs, particularly those belonging to the TPS-e/f clade of the terpene synthase family, represent an ancient lineage of diterpene synthases. [, , ] These enzymes appear to have diverged from kaurene synthases before the split between gymnosperms and angiosperms, suggesting that GLS activity predates this evolutionary event. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H34O, and its molecular weight is 290.48 g/mol. []

Q6: What are the key structural features of this compound?

A7: this compound is an acyclic diterpene alcohol with four double bonds. [, , ] It exists as two enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool, which have been successfully synthesized and their absolute configurations established. []

Q7: What spectroscopic data are available for this compound?

A8: Detailed 1H and 13C NMR data, along with mass spectrometry data, have been reported for this compound and its derivatives. [, , , ] This information is crucial for structural characterization and identification.

Q8: What are the known biological activities of this compound?

A9: this compound has been reported to exhibit antimicrobial activity. [] Studies have shown that this compound-rich oleoresin extracted from Brunfelsia uniflora flowers displays potent antibacterial and antifungal activities, surpassing the efficacy of standard antimicrobial agents. []

Q9: Are there potential applications of this compound in drug discovery?

A10: Research suggests that this compound analogs, particularly those modified at the 7-position of the purine ring, exhibit potent antimycobacterial activity. [] This finding highlights the potential of this compound derivatives as lead compounds for developing novel anti-tuberculosis drugs. []

Q10: How does this compound affect sphingolipid biosynthesis?

A11: this compound has been identified as a novel inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid de novo biosynthesis. [] This inhibitory activity reduces the accumulation of sphinganine, an intermediate in the pathway, ultimately leading to sphingolipid depletion. []

Q11: What are the advantages of using microorganisms for this compound production?

A12: Microbial production of this compound offers several advantages over traditional methods, including higher yields, shorter production times, and reduced reliance on plant material. [, ]

Q12: How can Escherichia coli be engineered to produce (E,E)-geranyllinalool?

A13: Engineering E. coli for (E,E)-geranyllinalool production involves introducing the (E,E)-geranyllinalool synthase gene (AtGES) from Arabidopsis thaliana along with plasmids (pIRS and pGG) that facilitate the synthesis of precursor molecules. [] This approach has resulted in significant yields of (E,E)-geranyllinalool, paving the way for more cost-effective production. []

Q13: Can cyanobacteria be utilized for this compound production?

A14: Recent research demonstrates the successful heterologous synthesis of this compound in the cyanobacterium Synechocystis. [, ] This finding opens up avenues for sustainable production of this valuable diterpenoid using photosynthetic microorganisms. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。